molecular formula C17H28N4O3S B2789641 4-((3-(3,4-dimethylphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034376-42-4

4-((3-(3,4-dimethylphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B2789641
CAS RN: 2034376-42-4
M. Wt: 368.5
InChI Key: JUUKVQKZRBUHNH-UHFFFAOYSA-N
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Description

The compound “4-((3-(3,4-dimethylphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and a sulfonamide group, which is often found in antibiotics. The presence of the ureido group suggests potential for hydrogen bonding .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the dimethyl groups, and the attachment of the ureido and sulfonamide groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring would provide a cyclic structure, while the ureido and sulfonamide groups would likely introduce polarity to the molecule. The dimethyl groups could potentially add steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like ureido and sulfonamide would likely make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a piperidine ring act on the central nervous system, while sulfonamides are often used as antibiotics .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could potentially be explored for use in pharmaceuticals, given the presence of functional groups common in many drugs .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-13-5-6-16(11-14(13)2)19-17(22)18-12-15-7-9-21(10-8-15)25(23,24)20(3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUKVQKZRBUHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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